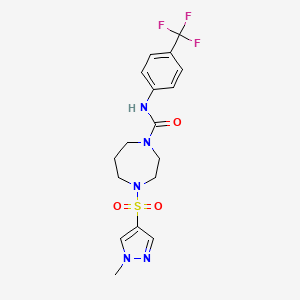

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C17H20F3N5O3S and its molecular weight is 431.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potentials.

Chemical Structure and Synthesis

The compound features a diazepane ring substituted with a pyrazole sulfonamide group and a trifluoromethyl phenyl moiety. The synthesis typically involves several steps, including the formation of the pyrazole ring through hydrazine reactions with appropriate carbonyl compounds, followed by sulfonylation and diazepane formation through cyclization methods.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. The unique structural features allow it to modulate the activity of these targets, potentially influencing various physiological processes.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant potency against various biological targets. For instance:

- GlyT-1 Inhibition : Similar compounds have shown promising GlyT-1 inhibitory activity, which is crucial in regulating glycine levels in the central nervous system. Compounds from the same class have been reported to elevate glycine levels in rodent models, suggesting potential applications in treating neurological disorders .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. In vitro assays have shown that related pyrazole sulfonamide compounds can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against malignancies .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound:

- CNS Activity : Animal models have been employed to assess the central nervous system (CNS) effects of related compounds. For example, oral administration has resulted in dose-dependent increases in cerebrospinal fluid glycine levels .

- Toxicity Assessment : Toxicological evaluations have indicated that certain derivatives exhibit low neurotoxicity while maintaining efficacy against targeted diseases, which is critical for their development as safe therapeutic agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Key findings include:

- Substituent Effects : Variations in the sulfonamide and phenyl substituents significantly affect biological activity. For example, trifluoromethyl groups enhance lipophilicity and receptor binding affinity, which can lead to improved potency against targeted enzymes .

- Functional Group Modifications : Modifying functional groups on the diazepane ring has been shown to alter pharmacokinetic properties, such as absorption and metabolism, thus influencing overall bioavailability .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential applications of similar compounds derived from pyrazole sulfonamides:

- Neurological Disorders : A study on GlyT-1 inhibitors showed promising results in improving symptoms associated with schizophrenia through glycine modulation.

- Cancer Therapy : Research into pyrazole-based compounds demonstrated effective inhibition of tumor growth in xenograft models, indicating their therapeutic potential against various cancers.

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)sulfonyl-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O3S/c1-23-12-15(11-21-23)29(27,28)25-8-2-7-24(9-10-25)16(26)22-14-5-3-13(4-6-14)17(18,19)20/h3-6,11-12H,2,7-10H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTULKXQPLCFEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.